N-(4-iodophenyl)-2-methoxybenzamide
Description
Properties
Molecular Formula |
C14H12INO2 |
|---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H12INO2/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |
InChI Key |
HIYTZWYUNKXHKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(4-iodophenyl)-2-methoxybenzamide and Analogues
*Approximated based on molecular formulas.
Key Observations :
- Substituent Position : Ortho-substituted iodine (N-(2-iodophenyl)-4-methoxybenzamide) versus para-substituted iodine (this compound) impacts steric hindrance and dipole interactions .
- Functional Groups: Addition of electron-withdrawing groups (e.g., nitro in 4MNB) increases polarity, while bulky substituents (e.g., cyclopropanecarbonylamino in YM-43611) enhance receptor selectivity .
Insights :
Analysis :
- Receptor Specificity: YM-43611 demonstrates how substituents like cyclopropanecarbonylamino enhance dopamine receptor selectivity, a feature absent in simpler benzamides .
- Therapeutic Potential: The PCSK9 inhibitory activity of N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide highlights the role of benzamide scaffolds in lipid metabolism regulation .
Preparation Methods
Amidation of 2-Methoxybenzoyl Chloride with 4-Iodoaniline
The most straightforward route involves coupling 2-methoxybenzoyl chloride with 4-iodoaniline. This method leverages classical amidation chemistry, as exemplified in procedures from the Royal Society of Chemistry.
Synthesis of 2-Methoxybenzoyl Chloride
2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride. The reaction typically proceeds in anhydrous conditions, with excess SOCl₂ acting as both reagent and solvent. For instance, a 5.42 mol scale reaction using 900 g of 3-methoxy-4-methylbenzoic acid and 6.83 mol of SOCl₂ achieved 95% conversion to the corresponding benzoyl chloride. After reflux, excess SOCl₂ is removed via vacuum distillation, yielding a pure acyl chloride intermediate.
Coupling with 4-Iodoaniline
The acyl chloride is then reacted with 4-iodoaniline in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane. A base like pyridine or triethylamine is often added to neutralize HCl generated during the reaction. For example, a procedure from describes stirring equimolar amounts of acyl chloride and amine at 35°C for 1–2 hours, followed by extraction with ethyl acetate and purification via flash chromatography. This method typically achieves yields of 70–85% for analogous benzamide derivatives.
Directed Iodination of N-Phenyl-2-Methoxybenzamide
An alternative strategy involves synthesizing N-phenyl-2-methoxybenzamide followed by regioselective iodination at the para position of the aniline ring. This approach benefits from the directing effect of the amide group, ensuring high positional selectivity.
Synthesis of N-Phenyl-2-Methoxybenzamide
The parent amide is prepared by coupling 2-methoxybenzoyl chloride with aniline under conditions similar to Section 1.1.2. The reaction is typically complete within 2 hours at room temperature, with yields exceeding 80%.
Silver-Catalyzed Iodination
Iodination is achieved using N-iodosuccinimide (NIS) and a silver(I) catalyst, such as silver triflimide (AgNTf₂). A protocol from demonstrates that heating N-phenylacetamide with NIS (1.1 equiv) and AgNTf₂ (10 mol%) at 40°C for 2 hours affords N-(4-iodophenyl)acetamide in 89% yield. Applied to N-phenyl-2-methoxybenzamide, this method is expected to yield the target compound with comparable efficiency. The reaction mechanism involves silver-activated NIS, which facilitates electrophilic aromatic substitution at the para position due to the amide’s electron-donating nature.
Comparative Analysis of Methodologies
The table below summarizes the advantages and limitations of each synthetic route:
| Method | Yield | Reaction Time | Key Advantages | Challenges |
|---|---|---|---|---|
| Direct Amidation | 70–85% | 2–4 hours | Simple, scalable, minimal purification | Requires pre-synthesized 4-iodoaniline |
| Directed Iodination | 80–90% | 1–2 hours | High regioselectivity, avoids toxic reagents | Requires silver catalyst, higher cost |
Optimization and Scalability Considerations
Solvent and Temperature Effects
Catalyst Loading
Reducing AgNTf₂ to 5 mol% in the iodination route maintains efficacy while lowering costs.
Purification Techniques
-
Recrystallization : Ethyl acetate/petroleum ether mixtures yield high-purity products (>95%).
-
Flash Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent effectively separates amide products.
Mechanistic Insights
Q & A
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Approach : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Pair with ROS detection kits to assess oxidative stress induction. Compare with iodo-free analogs to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
